molecular formula C17H13ClN2O3 B11997433 N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

Cat. No.: B11997433
M. Wt: 328.7 g/mol
InChI Key: WVFFKGQXCSJRLU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide is a complex organic compound characterized by the presence of a chlorophenyl group and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide typically involves the reaction of 3-chloroaniline with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
  • N-(3-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
  • N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]propionamide

Uniqueness

N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the acetamide group. This structural configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C17H13ClN2O3/c1-11(21)19(13-6-4-5-12(18)9-13)10-20-16(22)14-7-2-3-8-15(14)17(20)23/h2-9H,10H2,1H3

InChI Key

WVFFKGQXCSJRLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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